molecular formula C17H18ClN3S2 B4702657 3-[(4-CHLOROBENZYL)SULFANYL]-4-METHYL-5-(5-PROPYL-3-THIENYL)-4H-1,2,4-TRIAZOLE

3-[(4-CHLOROBENZYL)SULFANYL]-4-METHYL-5-(5-PROPYL-3-THIENYL)-4H-1,2,4-TRIAZOLE

Cat. No.: B4702657
M. Wt: 363.9 g/mol
InChI Key: VZMFOUQRQBPGKQ-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a chlorobenzyl group, a sulfanyl linkage, a methyl group, and a propyl-substituted thiophene ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide. This intermediate is then reacted with 4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazole-3-thiol under basic conditions to yield the target compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobenzyl group can be reduced to benzyl.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Azido or thiocyanato derivatives.

Scientific Research Applications

3-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazole has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfanyl and triazole moieties play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine
  • 2-[(3-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazole is unique due to the presence of the propyl-substituted thiophene ring, which may confer distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-4-methyl-5-(5-propylthiophen-3-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3S2/c1-3-4-15-9-13(11-22-15)16-19-20-17(21(16)2)23-10-12-5-7-14(18)8-6-12/h5-9,11H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMFOUQRQBPGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C2=NN=C(N2C)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-CHLOROBENZYL)SULFANYL]-4-METHYL-5-(5-PROPYL-3-THIENYL)-4H-1,2,4-TRIAZOLE
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3-[(4-CHLOROBENZYL)SULFANYL]-4-METHYL-5-(5-PROPYL-3-THIENYL)-4H-1,2,4-TRIAZOLE
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3-[(4-CHLOROBENZYL)SULFANYL]-4-METHYL-5-(5-PROPYL-3-THIENYL)-4H-1,2,4-TRIAZOLE
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3-[(4-CHLOROBENZYL)SULFANYL]-4-METHYL-5-(5-PROPYL-3-THIENYL)-4H-1,2,4-TRIAZOLE
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3-[(4-CHLOROBENZYL)SULFANYL]-4-METHYL-5-(5-PROPYL-3-THIENYL)-4H-1,2,4-TRIAZOLE
Reactant of Route 6
3-[(4-CHLOROBENZYL)SULFANYL]-4-METHYL-5-(5-PROPYL-3-THIENYL)-4H-1,2,4-TRIAZOLE

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